molecular formula C6H3BrClFO B1274304 2-Bromo-4-chloro-6-fluorophenol CAS No. 886499-88-3

2-Bromo-4-chloro-6-fluorophenol

Cat. No.: B1274304
CAS No.: 886499-88-3
M. Wt: 225.44 g/mol
InChI Key: VGDYUSDMWUDGAB-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluorophenol: is an aromatic compound with the molecular formula C6H3BrClFO . It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring.

Scientific Research Applications

Chemistry: 2-Bromo-4-chloro-6-fluorophenol is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Halogenated phenols are known to exhibit antimicrobial, antifungal, and antiviral properties. Research is ongoing to evaluate its efficacy in various therapeutic applications .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including flame retardants and polymer additives. Its unique halogenation pattern makes it valuable for modifying the properties of polymers and other materials .

Safety and Hazards

2-Bromo-4-chloro-6-fluorophenol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluorophenol typically involves halogenation reactions. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step processes, including:

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-6-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluorophenol involves its interaction with biological targets, primarily through its phenolic group and halogen atoms. The phenolic group can form hydrogen bonds with biological macromolecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can disrupt the function of enzymes, proteins, and other cellular components, leading to antimicrobial and other biological effects .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorophenol
  • 2-Bromo-6-fluorophenol
  • 4-Chloro-6-fluorophenol
  • 2-Bromo-4-fluorophenol

Comparison: 2-Bromo-4-chloro-6-fluorophenol is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical and physical properties compared to other halogenated phenols. For example, the combination of bromine, chlorine, and fluorine atoms can influence the compound’s reactivity, solubility, and biological activity. This makes it a valuable compound for specific applications where such properties are desired .

Properties

IUPAC Name

2-bromo-4-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDYUSDMWUDGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397140
Record name 2-bromo-4-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-88-3
Record name 2-Bromo-4-chloro-6-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886499-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-4-chloro-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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